REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].[C:6]([O:10][C:11](=O)[O:12]C(C)(C)C)([CH3:9])([CH3:8])[CH3:7]>>[CH3:7][C:6]([O:10][C:11](=[O:12])[NH:1][CH2:2][CH2:3][CH2:4][NH2:5])([CH3:9])[CH3:8]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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NCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(OC(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(NCCCN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |